Spiro[3.3]heptane-2,6-diol
Overview
Description
Spiro[3.3]heptane-2,6-diol is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 .
Synthesis Analysis
Spiro[3.3]heptane-2,6-diol can be synthesized via a two-step reaction . A synthetic route with cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is also described . This multi-step synthesis offered higher turnover and yields and often there was no need for purification through chromatography .Molecular Structure Analysis
The rigid spirocyclic backbone of Spiro[3.3]heptane-2,6-diol provides greater steric bulk than conventional aromatic dicarboxylates .Chemical Reactions Analysis
Spiro[3.3]heptane-2,6-diol has been examined as a non-aromatic terephthalic acid isostere . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates with consequences for pore chemistry and control of interpenetration .Physical And Chemical Properties Analysis
Spiro[3.3]heptane-2,6-diol has a predicted boiling point of 261.1±8.0 °C and a predicted density of 1.23±0.1 g/cm3 . Its pKa is predicted to be 14.65±0.40 .Scientific Research Applications
Synthesis of Optically Active Polymers
Spiro[3.3]heptane-2,6-dicarboxylic Acid has been used in the synthesis of optically active polymers. These polymers have attracted much attention in various fields as catalysts, and photo- and electroactive materials .
Non-Aromatic Metal-Organic Frameworks (MOFs)
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid) has been examined as a non-aromatic terephthalic acid isostere for the first time. The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates with consequences for pore chemistry and control of interpenetration .
Medicinal Chemistry
2,6-Diazaspiro[3.3]heptane has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .
Saturated Benzene Bioisostere
The spiro[3.3]heptane core, with the non-coplanar exit vectors, was shown to be a saturated benzene bioisostere. This scaffold was incorporated into the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) .
Hole-Transporting Material
A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction .
Future Directions
Spiro[3.3]heptane-2,6-diol and its derivatives have potential applications in the field of solar energy. For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized for use in efficient planar perovskite solar cells . The facile synthesis approach of SDF-OMeTAD from commercially available starting materials will facilitate SDF-based molecules to be further exploited in thin film organic–inorganic perovskite solar cells and can be optimized to further enhance power conversion efficiency .
properties
IUPAC Name |
spiro[3.3]heptane-2,6-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-1-7(2-5)3-6(9)4-7/h5-6,8-9H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPPBIZDTBVHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302682 | |
Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2,6-diol | |
CAS RN |
132616-37-6 | |
Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132616-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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